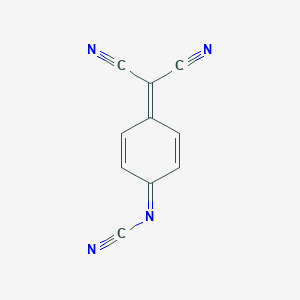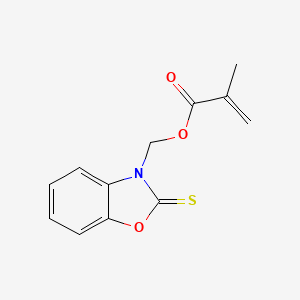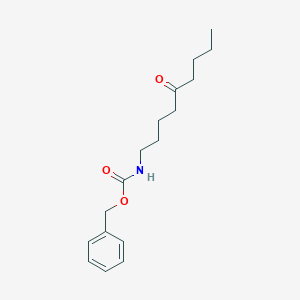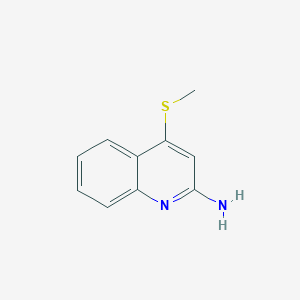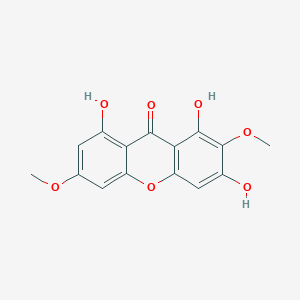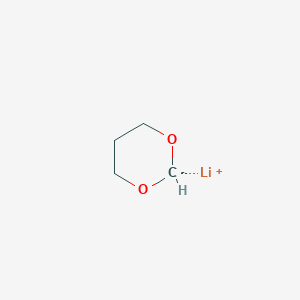![molecular formula C18H29NO3S B14306055 N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide CAS No. 112339-64-7](/img/structure/B14306055.png)
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydroxy group, a methyl group, and a sulfanyl group attached to a propanamide backbone. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Propanamide Backbone: The initial step involves the formation of the propanamide backbone through the reaction of propanoic acid with ammonia or an amine.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the propanamide with appropriate reagents such as methyl iodide and sodium hydroxide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiol-ene reaction, where a thiol compound reacts with an alkene in the presence of a radical initiator.
Final Assembly: The final step involves the coupling of the 2-pentylphenoxy group to the propanamide backbone through an etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanamide backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides and ethers.
科学研究应用
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic effects. It is being explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
作用机制
The mechanism of action of N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: The hydroxy and sulfanyl groups can interact with the active sites of enzymes, leading to inhibition of enzyme activity.
Signal Transduction Modulation: The compound can modulate signal transduction pathways by interacting with receptors and signaling proteins.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
相似化合物的比较
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide can be compared with other similar compounds to highlight its uniqueness:
N-Hydroxy-N-methyl-3-{[3-(2-ethylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with an ethyl group instead of a pentyl group. The pentyl group in the original compound may confer different biological activity and solubility properties.
N-Hydroxy-N-methyl-3-{[3-(2-methylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with a methyl group instead of a pentyl group. The larger alkyl chain in the original compound may affect its interaction with molecular targets.
N-Hydroxy-N-methyl-3-{[3-(2-propylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with a propyl group instead of a pentyl group. The differences in alkyl chain length can influence the compound’s pharmacokinetics and pharmacodynamics.
属性
CAS 编号 |
112339-64-7 |
|---|---|
分子式 |
C18H29NO3S |
分子量 |
339.5 g/mol |
IUPAC 名称 |
N-hydroxy-N-methyl-3-[3-(2-pentylphenoxy)propylsulfanyl]propanamide |
InChI |
InChI=1S/C18H29NO3S/c1-3-4-5-9-16-10-6-7-11-17(16)22-13-8-14-23-15-12-18(20)19(2)21/h6-7,10-11,21H,3-5,8-9,12-15H2,1-2H3 |
InChI 键 |
OGWHGYRRZHTLQN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=CC=C1OCCCSCCC(=O)N(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


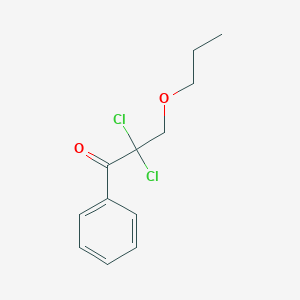
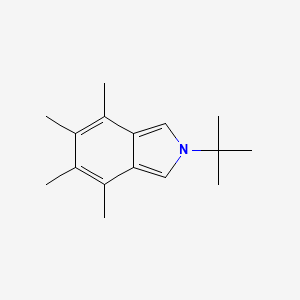
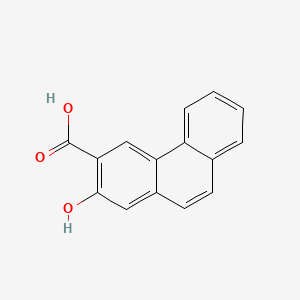
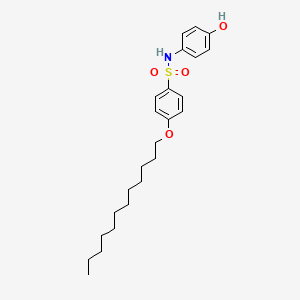
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
